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Compound of Interest

Compound Name: N-Cyclohexylmaleimide

Cat. No.: B155184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of N-Cyclohexylmaleimide. The information

presented herein is intended to support research and development activities where this

compound is utilized.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and FT-IR analysis of N-Cyclohexylmaleimide. This structured

presentation allows for straightforward comparison and reference.

Table 1: ¹H NMR Spectroscopic Data for N-Cyclohexylmaleimide
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

6.66 s 2H - HC=CH

4.05 tt 1H 12.4, 3.8 N-CH

1.98 - 1.88 m 2H - Cyclohexyl CH₂

1.78 - 1.68 m 2H - Cyclohexyl CH₂

1.65 - 1.55 m 1H - Cyclohexyl CH₂

1.40 - 1.15 m 5H - Cyclohexyl CH₂

s = singlet, tt = triplet of triplets, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for N-Cyclohexylmaleimide

Chemical Shift (δ) ppm Assignment

171.2 C=O

134.1 HC=CH

51.5 N-CH

29.8 Cyclohexyl CH₂

26.2 Cyclohexyl CH₂

25.1 Cyclohexyl CH₂

Table 3: Mass Spectrometry Data for N-Cyclohexylmaleimide
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m/z Relative Intensity (%) Assignment

179 45 [M]⁺

150 12 [M - C₂H₅]⁺

122 20 [M - C₄H₇]⁺

110 100 [M - C₅H₉]⁺

96 60 [C₆H₁₀N]⁺

83 25 [C₆H₁₁]⁺

55 55 [C₄H₇]⁺

Table 4: FT-IR Spectroscopic Data for N-Cyclohexylmaleimide

Wavenumber (cm⁻¹) Assignment

~2930 C-H stretch (cyclohexyl)

~2855 C-H stretch (cyclohexyl)

~1700 C=O stretch (imide)

~1450 C-H bend (cyclohexyl)

~828 =C-H bend (maleimide)

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of N-Cyclohexylmaleimide (approximately 10-20 mg) was

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer

operating at a proton frequency of 500 MHz.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Temperature: 298 K.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass selective detector was used for the

analysis.

Chromatographic Conditions:

Column: A suitable capillary column (e.g., HP-5MS).

Carrier Gas: Helium.
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Injection Mode: Split.

Temperature Program: An appropriate temperature gradient was used to ensure separation

of the analyte from any impurities.

Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-450.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory was utilized.

Data Acquisition:

A small amount of the solid N-Cyclohexylmaleimide sample was placed directly onto the

ATR crystal.

The spectrum was recorded in the range of 4000-600 cm⁻¹.

A background spectrum of the clean ATR crystal was acquired and subtracted from the

sample spectrum.

Visualizations
The following diagrams illustrate key workflows and relationships relevant to the NMR analysis

of N-Cyclohexylmaleimide.
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Click to download full resolution via product page

Figure 1. General workflow for NMR analysis of N-Cyclohexylmaleimide.
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Figure 2. Correlation of N-Cyclohexylmaleimide structure with its NMR signals.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic
Analysis of N-Cyclohexylmaleimide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155184#spectroscopic-data-for-n-
cyclohexylmaleimide-nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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